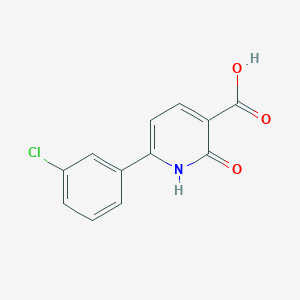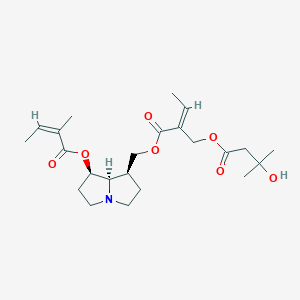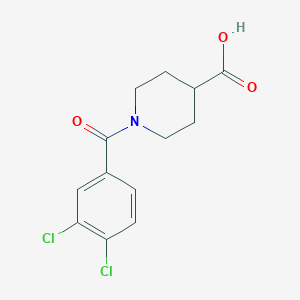
4,5-二溴-2-羟基苯甲醛
描述
4,5-Dibromo-2-hydroxybenzaldehyde (DBHBA) is a dibromo derivative of hydroxybenzaldehyde and is a colorless crystalline solid with a molecular weight of 289.97 g/mol. It is a type of aromatic aldehyde and is used in various scientific research applications. DBHBA is used in the synthesis of various compounds, and its mechanism of action has been studied in order to understand its biochemical and physiological effects.
科学研究应用
杂环化合物的合成
4,5-二溴-2-羟基苯甲醛可用作各种杂环化合物的合成前体。例如,它用于简便合成 4-芳基亚甲基异恶唑-5(4H)-酮,这些化合物表现出显著的生物学和药学特性。这些异恶唑酮衍生物是制造许多杂环化合物的通用中间体,并参与多种化学转化。合成过程通常涉及在芳香醛、乙酰乙酸乙酯和盐酸羟胺之间进行三组分反应,该反应由廉价且环保的催化剂(如 K2CO3)催化。该方法强调了 4,5-二溴-2-羟基苯甲醛在生成具有潜在抗氧化活性和有机农业应用的化合物中的作用 (Laroum 等人,2019 年)。
抗疟疾研究
在寻找具有选择性抗疟疾活性的天然产物时,人们已经探索了 4,5-二溴-2-羟基苯甲醛在衍生具有生物学意义的化合物中的潜在用途。研究重点从各种海洋生物中分离化合物,包括那些产生芳香族化合物(如对羟基苯甲醛)的生物,这些化合物在结构上与 4,5-二溴-2-羟基苯甲醛相关。对海洋生物的次级代谢产物化学进行的这些调查强调了此类化合物在开发新的抗疟疾剂方面的潜力 (Wright 等人,1996 年)。
环境修复
4,5-二溴-2-羟基苯甲醛及其衍生物也已在环境修复中找到应用,特别是在空气、水和土壤污染的处理中。羟基磷灰石是一种磷酸钙生物材料,由于其吸附能力、酸碱可调节性、离子交换能力和热稳定性,因此已对其处理环境污染物的能力进行了研究。虽然 4,5-二溴-2-羟基苯甲醛本身可能不会直接参与这些过程,但对相关化合物的研究有助于理解此类修复材料的机制和有效性 (Ibrahim 等人,2020 年)。
作用机制
Target of Action
It is known that similar compounds can interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It is suggested that it may act by inhibiting electron transport at or near photosystem ii and the oxygen evolution pathway, and interfering with energy transfer and the generation of atp .
Biochemical Pathways
The compound may affect the biochemical pathways related to energy production and electron transport. By inhibiting electron transport and ATP generation, it could disrupt the normal functioning of these pathways, leading to changes in cellular metabolism .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.59 according to iLOGP and 2.96 according to XLOGP3 . These properties could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 4,5-Dibromo-2-hydroxybenzaldehyde’s action could include changes in energy production and cellular metabolism due to its potential effects on electron transport and ATP generation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dibromo-2-hydroxybenzaldehyde. For instance, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances . .
生化分析
Biochemical Properties
4,5-Dibromo-2-hydroxybenzaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transition metal complexes, forming Schiff base ligands that exhibit significant pharmacological properties . These interactions often involve the binding of 4,5-Dibromo-2-hydroxybenzaldehyde to metal ions via phenolic oxygen and azomethine nitrogen atoms, leading to the formation of stable complexes . These complexes have been studied for their antimicrobial and anticancer activities, demonstrating the potential of 4,5-Dibromo-2-hydroxybenzaldehyde in therapeutic applications .
Cellular Effects
4,5-Dibromo-2-hydroxybenzaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 4,5-Dibromo-2-hydroxybenzaldehyde exhibits antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . Additionally, it has shown anticancer activity against MCF-7 breast cancer cell lines, indicating its potential to inhibit cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of 4,5-Dibromo-2-hydroxybenzaldehyde involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms Schiff base ligands with transition metal ions, which can interact with biomolecules through molecular docking . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 4,5-Dibromo-2-hydroxybenzaldehyde has been shown to induce changes in gene expression, contributing to its antimicrobial and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dibromo-2-hydroxybenzaldehyde can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 4,5-Dibromo-2-hydroxybenzaldehyde can lead to sustained antimicrobial and anticancer activities .
Dosage Effects in Animal Models
The effects of 4,5-Dibromo-2-hydroxybenzaldehyde vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not exhibit significant activity, while higher doses can lead to pronounced antimicrobial and anticancer effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4,5-Dibromo-2-hydroxybenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to form stable complexes with transition metal ions, which can participate in metabolic reactions . These interactions can affect the overall metabolic balance within cells, contributing to the compound’s antimicrobial and anticancer activities .
Transport and Distribution
The transport and distribution of 4,5-Dibromo-2-hydroxybenzaldehyde within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 4,5-Dibromo-2-hydroxybenzaldehyde can be distributed uniformly within cells, leading to effective antimicrobial and anticancer activities .
Subcellular Localization
The subcellular localization of 4,5-Dibromo-2-hydroxybenzaldehyde plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules, contributing to its overall biochemical properties and therapeutic potential .
属性
IUPAC Name |
4,5-dibromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZSRBKYCGVPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)




![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)



![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)


